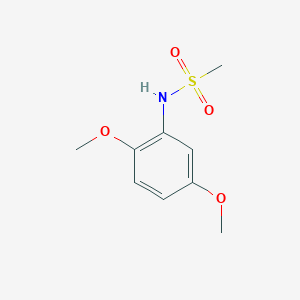

N-(2,5-dimethoxyphenyl)methanesulfonamide

Description

Contextualizing Methanesulfonamide (B31651) Derivatives in Chemical Research

Methanesulfonamide and its derivatives are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and drug discovery. The methanesulfonamide group (-SO2CH3) is recognized for its ability to act as a bioisosteric replacement for other functional groups, such as sulfamates or ureas, and its capacity to form hydrogen bonds, which can be crucial for molecular interactions with biological targets. nih.gov This versatility has led to the incorporation of the methanesulfonamide moiety into a wide array of therapeutic agents.

Research has demonstrated that methanesulfonamide derivatives possess a broad spectrum of biological activities. They have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.net For instance, certain novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety have been synthesized and screened for their selective COX-2 inhibitory activities, positioning them as potential gastric-safe anti-inflammatory agents. Furthermore, the condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride has yielded derivatives with both anticancer and anti-inflammatory properties. nih.gov The benzenesulfonamide (B165840) unit, a related structure, is a common motif in numerous drugs currently on the market. mdpi.com

The synthesis of these derivatives often involves the reaction of an appropriate amine with methanesulfonyl chloride, a process that has been well-established in organic synthesis. nih.govjmchemsci.com The adaptability of the methanesulfonamide group allows for its integration into diverse molecular scaffolds, enabling the exploration of a vast chemical space for potential therapeutic applications.

Scope and Significance of Academic Inquiry into N-(2,5-dimethoxyphenyl)methanesulfonamide

While extensive research specifically targeting this compound is not widely documented, the compound's structure suggests several avenues for academic investigation. The significance of such inquiry lies in the combination of the biologically active methanesulfonamide group with the 2,5-dimethoxyphenyl moiety, which is also a key feature in various psychoactive compounds and serotonergic agents. acs.orgnih.govacs.org

The 2,5-dimethoxy substitution pattern on a phenyl ring is a well-known pharmacophore, particularly in the realm of neuroscience. Compounds with this feature, such as 2,5-dimethoxyphenethylamines, are potent agonists of serotonin (B10506) 5-HT2 receptors and are valuable tools for studying the central nervous system. nih.govfrontiersin.org The interplay between the methanesulfonamide group and the 2,5-dimethoxyphenyl ring could yield novel pharmacological properties.

A closely related compound, N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide, has been synthesized and characterized as an intermediate in the creation of β-3-adrenergic receptor agonists. nih.gov This suggests a potential synthetic pathway for this compound, likely through the reaction of 2,5-dimethoxybenzenamine with methanesulfonyl chloride. The structural similarity also points to the possibility that this compound could serve as a valuable intermediate in the synthesis of other biologically active molecules.

Given the established anticancer and anti-inflammatory activities of many methanesulfonamide derivatives, future research into this compound could explore its potential in these therapeutic areas. nih.govresearchgate.net The electronic and steric properties conferred by the 2,5-dimethoxyphenyl group may influence the compound's interaction with biological targets, potentially leading to unique activity profiles.

Table 1: Physicochemical Properties of Methanesulfonamide

| Property | Value |

| Molecular Formula | CH5NO2S |

| Molecular Weight | 95.12 g/mol |

| Melting Point | 85-89 °C |

| Solubility | Slightly soluble in DMSO and methanol |

Table 2: Examples of Biologically Active Methanesulfonamide Derivatives

| Derivative Class | Investigated Activity | Reference |

| Chalcones, Pyrazolines, Pyridines | Selective COX-2 Inhibitory, Anti-inflammatory | nih.gov |

| 3,4-diaryl-2-imino-4-thiazolines | Anticancer, Anti-inflammatory | nih.gov |

| (E)-styrylsulfonyl methylpyridines | Anticancer | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO4S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO4S/c1-13-7-4-5-9(14-2)8(6-7)10-15(3,11)12/h4-6,10H,1-3H3 |

InChI Key |

KHSIMUUBXRZIOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Foundational Synthetic Routes to N-(2,5-dimethoxyphenyl)methanesulfonamide and Related Aryl Sulfonamides

The cornerstone of synthesizing this compound and its analogs lies in the formation of the robust sulfonamide bond and subsequent modifications to the core structure.

Formation of the Sulfonamide Moiety

The most conventional and widely employed method for constructing the sulfonamide linkage in this compound involves the reaction of 2,5-dimethoxyaniline (B66101) with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is as follows:

2,5-Dimethoxyaniline + Methanesulfonyl Chloride → this compound + HCl

This method is a subtype of the broader synthesis of aryl sulfonamides, which are commonly prepared through the reaction of an arylsulfonyl chloride with a primary or secondary amine. The challenges in sulfonamide synthesis often lie not in the amination reaction itself, but in the preparation of the sulfonyl chloride precursors.

Alternative approaches to forming the aryl sulfonamide bond include:

Palladium-catalyzed chlorosulfonylation of arylboronic acids: This method provides a convergent synthesis of arylsulfonyl chlorides under mild conditions, which can then be reacted with amines.

From sodium sulfinates: Copper-catalyzed coupling of functionalized sodium aryl sulfinates with amines presents another viable route.

Derivatization and Functionalization Strategies

Once the this compound scaffold is in place, further derivatization can be achieved to explore structure-activity relationships. General strategies for the functionalization of N-aryl sulfonamides are applicable to this compound.

N-Arylation: The nitrogen atom of the sulfonamide can undergo arylation. Copper-catalyzed, ligand-free N-arylation of methanesulfonamides with aryl bromides offers an economical and experimentally simple method for this transformation. nie.edu.sg This approach is advantageous due to the lower cost and toxicity of aryl bromides compared to their iodide counterparts. nie.edu.sg

Strain-Release Functionalization: Advanced strategies, such as the strain-release functionalization of N-aryl bicyclo[1.1.0]butane sulfonamides, can lead to the synthesis of novel spirocyclic sultams. acs.org While not a direct derivatization of the dimethoxyphenyl ring, this illustrates the potential for complex molecular architectures originating from an N-aryl sulfonamide core. acs.org

The following table summarizes common derivatization strategies for N-aryl sulfonamides:

| Strategy | Reagents/Catalysts | Product Type |

| N-Arylation | Aryl bromides, Copper catalyst | N,N-diaryl sulfonamides |

| Strain-Release Spirocyclization | Bicyclo[1.1.0]butanes, Photoredox catalysis | Spirocyclic sultams |

Application of Mitsunobu Reaction in Sulfonamide Synthesis

The Mitsunobu reaction is a versatile tool in organic synthesis that can be applied to the N-alkylation of sulfonamides. nih.govorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol to an N-alkylated sulfonamide using triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govhandwiki.org

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a powerful method for controlling stereocenters. organic-chemistry.org The general procedure involves combining the alcohol, the sulfonamide (as the nucleophile), and triphenylphosphine, followed by the addition of the azodicarboxylate. organic-synthesis.com

Fukuyama-Mitsunobu Reaction: A notable variation is the Fukuyama-Mitsunobu reaction, which can be used for the N,N-dialkylation of heteroaryl sulfonamides, often promoted by microwave irradiation. rsc.org This highlights the adaptability of the Mitsunobu reaction for creating more complex sulfonamide derivatives.

Advanced Synthetic Approaches for Methanesulfonamide (B31651) Derivatives

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient catalytic processes. These principles are increasingly being applied to the synthesis of methanesulfonamide derivatives.

Green Chemistry Principles and Sustainable Synthesis Methodologies

Efforts to develop more sustainable methods for sulfonamide synthesis focus on reducing the use of hazardous reagents and solvents. Key green chemistry approaches include:

Use of Alternative Solvents: The synthesis of sulfonamides has been successfully demonstrated in environmentally responsible and reusable deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride. These reactions can proceed at ambient temperature and often result in high yields.

In Situ Generation of Sulfonyl Chlorides: To avoid the handling of reactive and corrosive sulfonyl chlorides, methods for their in situ generation have been developed. This can be achieved through the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol (B145695). rsc.orgresearchgate.net

The following table outlines some green chemistry approaches to sulfonamide synthesis:

| Green Chemistry Principle | Methodology | Advantages |

| Use of Safer Solvents | Synthesis in deep eutectic solvents or water | Reduced use of volatile organic compounds, often milder reaction conditions. |

| Atom Economy | In situ generation of sulfonyl chlorides from thiols | Avoids isolation of hazardous intermediates, reduces waste. |

Catalysis in Sulfonamide Synthesis (e.g., N-Heterocyclic Carbene (NHC)-catalyzed reactions)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of chemical transformations, including those relevant to sulfonamide synthesis and functionalization.

Synthesis of Sulfonamide-Containing Scaffolds: NHC catalysis can be employed in the synthesis of complex molecules incorporating a sulfonamide moiety. For instance, NHCs have been used to catalyze the reaction of N-aryl sulfonamides with phthalaldehydes to produce optically enriched phthalidyl sulfonamides. nih.gov

Functionalization of Sulfonamides: A significant advancement is the NHC-catalyzed deamination of primary sulfonamides. This process allows for the mild, late-stage conversion of a primary sulfonamide into a sulfinate intermediate, which can then be trapped with various electrophiles to generate other functional groups.

Aryl Radical-Mediated NHC Catalysis: Recent research has demonstrated that the enolate form of a Breslow intermediate, derived from an aldehyde and an NHC, can undergo single-electron transfer to an aryl iodide, generating an aryl radical. nih.gov This opens up new avenues for NHC-catalyzed reactions that could potentially be applied to the arylation of sulfonamide-containing structures. nih.gov

NHCs are typically generated in situ from the deprotonation of the corresponding azolium salts. scripps.edu Their strong σ-donating ability allows them to form strong bonds with a variety of metals, making them excellent ligands in transition metal catalysis as well. scripps.edu

Purification and Isolation Techniques for this compound Derivatives

The isolation and purification of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. The selection of an appropriate purification strategy depends on the physical properties of the target compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Commonly employed techniques include crystallization, column chromatography, and preparative thin-layer chromatography.

Crystallization

Crystallization is a primary and highly effective method for purifying solid organic compounds like N-arylsulfonamide derivatives. uct.ac.za The principle relies on the differential solubility of the desired compound and impurities in a selected solvent or solvent system at varying temperatures. uct.ac.za The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the supernatant. uct.ac.zayoutube.com

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals.

Key Steps in Crystallization:

Solvent Selection: Testing various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water) or solvent mixtures to find the optimal system.

Dissolution: Dissolving the impure solid in a minimum volume of the hot solvent. youtube.com

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them. uct.ac.za

Cooling: The filtrate is allowed to cool slowly and undisturbed to promote the growth of large, pure crystals. youtube.com The process can be completed by placing the flask in an ice bath to maximize the yield. youtube.com

Crystal Collection: The purified crystals are collected by suction filtration. uct.ac.za

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove residual solvent. uct.ac.za

In the synthesis of related sulfonamide derivatives, specific solvent systems have proven effective. For instance, some sulfonamide carboxylic acid derivatives have been successfully recrystallized from an ethyl acetate-n-hexane mixture. researchgate.net In other cases, absolute ethanol has been used to afford pure crystalline products. nih.gov

Table 1: Examples of Crystallization Solvents for Sulfonamide Derivatives

| Compound Class | Solvent System | Reference |

| Sulfonamide Carboxylic Acid Derivatives | Ethyl acetate-n-hexane | researchgate.net |

| Aroyl Hydrazide Derivatives | Absolute Ethanol | nih.gov |

| N–bromosuccinimide (NBS) | Water | youtube.com |

Chromatographic Methods

When crystallization is ineffective or for purifying non-crystalline, oily products, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is the most common chromatographic technique for the preparative scale purification of sulfonamides. The crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent (eluent) is passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the stationary phase. By collecting fractions of the eluent, the desired compound can be isolated in a pure form.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, HPLC is a powerful tool. Reversed-phase HPLC is particularly common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). nih.gov For sulfonated compounds, which can be highly polar, ion-pair reversed-phase HPLC can be used. researchgate.net This method introduces an ion-pairing agent to the mobile phase to enhance the retention and separation of ionic analytes on the reversed-phase column. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While primarily an analytical technique, LC-MS/MS can be adapted for purification guidance. It provides highly sensitive and selective detection, which is invaluable for identifying the fractions containing the target compound during chromatographic separation. nih.gov This method has been developed and validated for the quantification of methanesulfonamide in biological samples, demonstrating its utility in separating and detecting these types of molecules. nih.gov

Table 2: Chromatographic Conditions for Sulfonamide Analysis and Separation

| Technique | Stationary Phase | Mobile Phase Additives | Detection Method | Application | Reference |

| Reversed-Phase HPLC | Luna 5µ C18 | Acetonitrile/Aqueous solution | Mass Spectrometry (MS/MS) | Quantification | nih.gov |

| Ion-Pair Reversed-Phase HPLC | Not specified | Tetrabutyl ammonium (B1175870) salts | Mass Spectrometry (MS) | Structural Identification | researchgate.net |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of N-Sulfonylation and Related Reactions

The primary route to synthesizing N-(2,5-dimethoxyphenyl)methanesulfonamide is through the N-sulfonylation of 2,5-dimethoxyaniline (B66101). This reaction proceeds via a well-established nucleophilic substitution mechanism at the sulfur atom of a sulfonyl chloride, such as methanesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, like pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct.

Alternative modern synthetic approaches for the sulfonylation of anilines include methods mediated by visible light, which involve the generation of sulfonyl radicals from stable sulfinate salts. nih.govrsc.orgnih.gov These photoredox-catalyzed reactions offer mild conditions and high functional group tolerance. nih.govrsc.org Another strategy involves copper-catalyzed C-H functionalization, which allows for the remote sulfonylation of aniline (B41778) derivatives. mdpi.com

Nucleophilic Reactivity of the Sulfonamide Nitrogen Center

The nitrogen atom in the this compound is directly bonded to the strongly electron-withdrawing methanesulfonyl group. This significantly reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity compared to the parent aniline. Consequently, the sulfonamide nitrogen is generally unreactive as a nucleophile under neutral conditions.

However, the reactivity of the nitrogen center can be dramatically enhanced through deprotonation. The proton on the sulfonamide nitrogen is acidic (see Section 3.3), and its removal by a suitable base generates a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile. The negative charge is delocalized over the nitrogen and the two oxygen atoms of the sulfonyl group, which increases its stability but still allows the nitrogen to participate in nucleophilic reactions.

This enhanced nucleophilicity of the sulfonamidate anion enables it to undergo various chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. Catalytic methods using manganese or ruthenium complexes can facilitate N-alkylation with alcohols. organic-chemistry.org

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or nickel, to yield N,N-diarylsulfonamides. organic-chemistry.orgacs.orgprinceton.edu

Substitution Reactions: In specific cases, the sulfonamidate can act as a nucleophile in substitution reactions at atoms other than carbon, such as phosphorus. acs.org

The utility of the sulfonamide group in synthesis is thus often dependent on the generation of its conjugate base to unlock the nucleophilic potential of the nitrogen center.

Acid-Base Properties and Proton Transfer Reactions of the Sulfonamide Group

The sulfonamide group (–SO₂NH–) is a key functional moiety that imparts acidic properties to this compound. The hydrogen atom attached to the nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–). The sulfonyl group stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance, delocalizing the negative charge over the two oxygen atoms and the nitrogen atom.

Proton transfer from the sulfonamide nitrogen to a base is a fundamental reaction. This equilibrium is central to many of the reactions involving the sulfonamide group, particularly those where the nitrogen acts as a nucleophile after deprotonation (as discussed in Section 3.2).

Table 1: Predicted Acid-Base Properties

| Property | Predicted Value | Source/Basis |

|---|---|---|

| pKa (Strongest Acidic) | ~7.25 - 10.5 | Chemaxon Prediction drugbank.com / Comparison with N-phenylmethanesulfonamide organicchemistrydata.org |

| Physiological Charge at pH 7.4 | -1 to 0 | Chemaxon Prediction drugbank.com |

Oxidation and Reduction Pathways of the Aromatic and Sulfonamide Moieties

The chemical reactivity of this compound towards oxidation and reduction is dictated by its two primary moieties: the 2,5-dimethoxyphenyl ring and the methanesulfonamide (B31651) group.

Aromatic Moiety: The 2,5-dimethoxyphenyl ring is highly electron-rich due to the presence of two electron-donating methoxy (B1213986) groups. This makes the aromatic ring susceptible to oxidation. Electrochemical studies on similar 2,5-dimethoxy-substituted benzene (B151609) derivatives show that they can be oxidized at an anode. uchile.clresearchgate.net The process typically involves the removal of an electron from the π-system to form a radical cation, which is stabilized by the methoxy groups. uchile.cl This initial oxidation can lead to further reactions, such as coupling or substitution, depending on the reaction conditions and the presence of nucleophiles. The oxidation potential is expected to be relatively low compared to unsubstituted benzene. rsc.org

Sulfonamide Moiety: The methanesulfonamide group is generally robust and resistant to both oxidation and reduction under standard chemical conditions. The sulfur atom is in its highest possible oxidation state (+6), making it inert to further oxidation. Reduction of the sulfonamide group is also challenging and requires harsh conditions or specific reagents, and it is not a common transformation.

Therefore, the redox chemistry of this compound is dominated by the oxidation of the electron-rich aromatic ring, while the sulfonamide portion of the molecule typically remains intact.

Substitution Reaction Dynamics in the Aryl and Sulfonamide Frameworks

Aryl Framework: The 2,5-dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The two methoxy groups are strong activating, ortho, para-directing groups. wikipedia.orgmasterorganicchemistry.com Considering the existing substitution pattern, incoming electrophiles will be directed to the positions ortho and para to these groups.

The C4 position is para to the C1-methoxy group and ortho to the C5-methoxy group.

The C6 position is ortho to the C1-methoxy group.

The C3 position is ortho to the C2-(sulfonamido) group (if considering it as a substituent) and meta to the C5-methoxy group.

The methoxy groups are stronger activators than the methanesulfonamido group is a deactivator. Therefore, substitution is primarily governed by the methoxy groups, making the C4 and C6 positions the most nucleophilic and likely sites for electrophilic attack. Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org Steric hindrance from the adjacent methanesulfonamido group might slightly disfavor substitution at the C3 position compared to the C4 and C6 positions.

Sulfonamide Framework: The bonds within the methanesulfonamide framework (S-N and S-C) are generally stable and not susceptible to substitution reactions under typical conditions. As discussed in Section 3.2, substitution can occur on the nitrogen atom after deprotonation. However, nucleophilic substitution at the sulfur center, which would involve the displacement of either the aryl group or the methyl group, is energetically unfavorable and not a common reaction pathway.

Conformational Analysis and Intramolecular Interactions During Chemical Transformations

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Rotational spectroscopy and computational studies on similar benzenesulfonamides have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene plane, with the amine hydrogens eclipsing the sulfonyl oxygen atoms. nih.gov However, intramolecular interactions can significantly influence the preferred conformation.

In this compound, a key feature is the potential for a stabilizing intramolecular hydrogen bond between the sulfonamide N-H proton and the oxygen atom of the ortho-methoxy group (at the C2 position). This type of interaction has been observed in the crystal structure of the closely related compound N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide. This hydrogen bond would create a pseudo-six-membered ring, restricting the rotation around the C(aryl)-N bond and imparting a degree of planarity to that region of the molecule.

The key conformational variables include:

Torsion around the C(aryl)-N bond: Influenced by the intramolecular N-H···O hydrogen bond.

Torsion around the N-S bond: Determines the relative orientation of the aryl and methyl groups.

Orientation of the methoxy groups: Studies on related compounds show these groups are often nearly coplanar with the attached benzene ring.

These conformational preferences are not static and can change during a chemical reaction. For example, deprotonation of the sulfonamide nitrogen would eliminate the intramolecular hydrogen bond, allowing for greater rotational freedom in the resulting anion. Understanding these conformational dynamics is essential for predicting reaction pathways and transition state geometries. nih.govijpsr.comimperial.ac.uk

Table 2: Key Structural Parameters (Based on an Analogue)

| Structural Feature | Observation/Value | Significance |

|---|---|---|

| Intramolecular Interaction | N-H···O hydrogen bond | Restricts conformation, stabilizes structure |

| Methoxy Group Orientation | Approximately coplanar with the benzene ring | Maximizes resonance effects |

| Dihedral Angle (between aromatic rings in analogue) | ~67° | Indicates a non-planar overall structure |

Data derived from the crystal structure of the analogue N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide.

Structural Elucidation and Advanced Characterization

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The 1H NMR spectrum of N-(2,5-dimethoxyphenyl)methanesulfonamide provides distinct signals corresponding to each unique proton environment in the molecule. The analysis reveals characteristic resonances for the aromatic protons of the dimethoxy-substituted ring, the methoxy (B1213986) protons, the sulfonamide N-H proton, and the methyl protons of the methanesulfonyl group.

The aromatic region typically displays a complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. The proton at the C6 position, ortho to the sulfonamide group, often appears as a doublet. The proton at the C3 position, ortho to a methoxy group and meta to the sulfonamide, generally presents as a doublet of doublets, as does the proton at the C4 position, which is situated between the two methoxy groups. The signal for the sulfonamide proton (N-H) is typically a broad singlet, and its chemical shift can be concentration and solvent dependent. The two methoxy groups (at C2 and C5) and the methyl group of the methanesulfonyl moiety each appear as sharp singlets, integrating to three protons each.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.1 - 7.3 | d | Aromatic H (C6) |

| ~6.8 - 7.0 | d | Aromatic H (C3) |

| ~6.6 - 6.8 | dd | Aromatic H (C4) |

| Variable (Broad) | s | N-H |

| ~3.8 | s | OCH₃ |

| ~3.7 | s | OCH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.

The 13C NMR spectrum complements the 1H NMR data by identifying all unique carbon environments within the molecule. For this compound, distinct signals are expected for the six aromatic carbons, the two methoxy carbons, and the methyl carbon of the sulfonamide group.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and methanesulfonamide (B31651) substituents. The carbons directly attached to the electronegative oxygen atoms of the methoxy groups (C2 and C5) are significantly shifted downfield. The carbon attached to the sulfonamide group (C1) is also shifted downfield. The remaining aromatic carbons (C3, C4, C6) resonate at chemical shifts typical for substituted benzene rings. The methyl carbon of the methanesulfonyl group appears at a characteristic upfield position. znaturforsch.com

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154 | Aromatic C-O (C2/C5) |

| ~148 | Aromatic C-O (C5/C2) |

| ~128 | Aromatic C-N (C1) |

| ~118 | Aromatic C-H (C6) |

| ~114 | Aromatic C-H (C4) |

| ~112 | Aromatic C-H (C3) |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and substituent effects.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing molecular structure, conformation, and dynamics in the solid phase. st-andrews.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra retain this information, which provides profound insights into the crystalline or amorphous nature of the material. emory.edu

For this compound, ssNMR could be employed to:

Probe Intermolecular Interactions: The technique is highly sensitive to the local environment, making it ideal for studying non-covalent interactions such as the hydrogen bonds that dictate the crystal packing. For instance, ssNMR could confirm the presence and geometry of intramolecular N-H···O hydrogen bonds or intermolecular C-H···O interactions, which are common in related sulfonamide crystal structures. nih.gov

Identify Polymorphism: Different crystalline forms (polymorphs) of a compound will produce distinct ssNMR spectra due to differences in their crystal lattice environments. This makes ssNMR a critical tool for identifying and characterizing polymorphism, which has significant implications for the physical properties of the material.

Determine Molecular Conformation: By analyzing anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide precise details about the molecular conformation and the relative orientation of different functional groups (e.g., the torsion angle between the phenyl ring and the sulfonamide group) in the solid state. emory.edu

Techniques such as Magic-Angle Spinning (MAS) and Cross-Polarization (CP) are typically required to obtain high-resolution ssNMR spectra of organic solids by reducing the line broadening effects of anisotropic interactions. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands confirm its structure. A key feature is the N-H stretching vibration, which typically appears in the range of 3230-3300 cm⁻¹. researchgate.net The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands: an asymmetric stretching vibration between 1317-1331 cm⁻¹ and a symmetric stretching vibration between 1139-1157 cm⁻¹. znaturforsch.com Other significant bands include the S-N stretch (833-926 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C=C ring stretches (around 1500-1600 cm⁻¹), and strong C-O-C stretches from the methoxy groups (around 1200-1250 cm⁻¹). znaturforsch.com

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically produce strong signals in the Raman spectrum. researchgate.net Skeletal deformations and vibrations of the sulfonamide group are also observable, providing a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3230 - 3300 | N-H Stretch |

| > 3000 | Aromatic C-H Stretch |

| 2830 - 2970 | Aliphatic C-H Stretch (CH₃) |

| ~1580, ~1500 | Aromatic C=C Ring Stretch |

| 1317 - 1331 | SO₂ Asymmetric Stretch |

| 1200 - 1250 | C-O-C Asymmetric Stretch (Aryl Ether) |

| 1139 - 1157 | SO₂ Symmetric Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by absorptions arising from its substituted benzene chromophore.

The primary electronic transitions observed are π→π* transitions associated with the aromatic ring. libretexts.org These are typically high-intensity absorptions and are expected to occur in the UV region, with maximum absorbance (λmax) values likely appearing between 200 and 300 nm. The presence of the electron-donating methoxy groups and the electron-withdrawing methanesulfonamide group on the benzene ring influences the energy of these transitions. Additionally, weaker n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be present, often appearing as shoulders on the more intense π→π* bands. libretexts.org The position and intensity of these absorption bands can be influenced by the polarity of the solvent.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. In the analysis of sulfonamides, including this compound, mass spectrometry serves as a crucial tool for molecular confirmation.

The fragmentation of sulfonamides under mass spectrometric conditions often follows predictable pathways. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO2). researchgate.net For aromatic sulfonamides, the molecular ion peak is typically strong due to the stability of the aromatic structure. libretexts.org

Specific fragmentation pathways for sulfonamides can include:

Loss of the SO2-NH-R fragment. researchgate.net

Loss of SO-NH-R with an oxygen rearrangement. researchgate.net

Heterolytic cleavage of the sulfonamide bond. researchgate.net

These characteristic fragmentation patterns provide a molecular fingerprint that can be used to confirm the identity of this compound and distinguish it from other related compounds.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of this compound and its derivatives. These studies reveal that the conformation of the molecule can be influenced by the substituents on the phenyl rings. For instance, in a related compound, N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, the two methoxy groups are nearly coplanar with the benzene ring to which they are attached. nih.govresearchgate.net

In a study of isomeric N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamides, it was found that both the N-(2-chlorophenyl) and N-(4-chlorophenyl) derivatives crystallize in the triclinic crystal system with the P-1 space group. derpharmachemica.com The asymmetric unit of the 2-chloro isomer contains one molecule, while the 4-chloro isomer has two independent molecules in its asymmetric unit. derpharmachemica.com

Table 1: Selected Crystallographic Data for N-(2,5-dimethoxyphenyl)sulfonamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| N-(2-chlorophenyl)-2,5-dimethoxybenzenesulfonamide | Triclinic | P-1 | - | - | - | - | - | - |

| N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide | Triclinic | P-1 | - | - | - | - | - | - |

| N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | Orthorhombic | - | 14.532 | 12.375 | 17.311 | - | - | - |

Analysis of Torsion and Dihedral Angles in the Molecular Framework

For example, in N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the two aromatic rings is 67.16 (12)°. nih.govresearchgate.net The torsion angles involving the methoxy groups indicate their orientation relative to the benzene ring, with C7—O1—C3—C4 = -2.7 (4)° and C8—O2—C6—C5 = 9.4 (4)°. nih.govresearchgate.net

In the isomeric N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamides, the central –Carm-S-N-Carm– segment exhibits different torsional angles, leading to distinct molecular shapes. derpharmachemica.com The N-(2-chlorophenyl) isomer adopts a 'U' shaped conformation with a torsional angle of 75.5°, while the two independent molecules of the N-(4-chlorophenyl) isomer are 'V' shaped with torsional angles of -57.8(9)° and -59.6(10)°. derpharmachemica.com The dihedral angles between the benzene rings are 84.73(7)° for the 2-chloro isomer and 82.72(3)° and 80.80(3)° for the two molecules of the 4-chloro isomer. derpharmachemica.com

Table 2: Selected Torsion and Dihedral Angles for N-(2,5-dimethoxyphenyl)sulfonamide Derivatives

| Compound | Feature | Angle (°) |

| N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | Dihedral angle between aromatic rings | 67.16 (12) |

| N-(2-chlorophenyl)-2,5-dimethoxybenzenesulfonamide | –Carm-S-N-Carm– torsion angle | 75.5 |

| N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide (Mol. A) | –Carm-S-N-Carm– torsion angle | -57.8 (9) |

| N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide (Mol. B) | –Carm-S-N-Carm– torsion angle | -59.6 (10) |

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are directional intermolecular interactions that play a pivotal role in determining the packing of molecules in a crystal. nih.gov In the crystal structures of sulfonamides, N—H···O hydrogen bonds are a common and significant feature, often forming chains or more complex networks that stabilize the crystal lattice. iucr.org

In the crystal structure of N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, an intramolecular N—H···O hydrogen bond is observed. nih.govresearchgate.net The molecules are further linked by intermolecular C—H···O hydrogen bonds, forming chains along the c-axis. nih.govresearchgate.net Similarly, in the isomeric N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamides, the supramolecular architecture is built by N-H…O hydrogen bonds, along with C-H...O, C-H...πaryl, and πaryl...πaryl interactions. derpharmachemica.com The N-(2-chlorophenyl) isomer forms 2D sheets, while the N-(4-chlorophenyl) isomer forms 1D zig-zag chains. derpharmachemica.com

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound derivatives is influenced by a combination of these forces. For instance, in N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, the crystal packing is dominated by C—H⋯O bonding. nih.gov Hirshfeld surface analysis of this compound indicates that O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C interactions are the most significant contributors to the crystal packing. nih.govnih.gov

Combined Experimental and Theoretical Spectroscopic Approaches

A powerful strategy for gaining a deep understanding of molecular structure and properties is to combine experimental spectroscopic data with theoretical calculations, often using density functional theory (DFT). researchgate.netnih.gov This approach allows for a more detailed interpretation of experimental spectra and can provide insights into electronic structure and other properties that are not directly accessible through experiment alone.

For compounds related to this compound, DFT calculations have been used to optimize molecular geometries and to calculate spectroscopic parameters. researchgate.netresearchgate.net For example, in a study of N′-[(E)-(2,5-dimethoxyphenyl) methylidene]biphenyl-4-carbohydrazide, DFT was used to interpret the FTIR spectrum quantitatively. researchgate.net Such studies can also provide information on electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and nonlinear optical properties. researchgate.netnih.gov This combined approach provides a robust framework for the comprehensive characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the three-dimensional arrangement of atoms in a molecule and understanding its energetic properties. These computational methods provide insights into the stable conformations of N-(2,5-dimethoxyphenyl)methanesulfonamide and the underlying electronic factors governing its structure.

Density Functional Theory (DFT) Optimizations of Molecular Geometry

Density Functional Theory (DFT) has been effectively utilized to determine the optimized molecular geometry of this compound. This computational approach seeks to identify the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For sulfonamide derivatives, DFT calculations have proven to be a reliable method for predicting structural parameters. The optimization of the geometry of related sulfonamide compounds is often performed to understand their structural characteristics.

Selection and Validation of Basis Sets and Functionals in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For dimethoxybenzene derivatives, studies have compared different DFT functionals, such as PBE, PBE0, and B3LYP, to assess their performance. The B3LYP functional, a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, is frequently used for organic molecules and has been shown to provide reliable results for sulfonamides and related compounds.

The selection of the basis set also plays a crucial role. Basis sets like 6-311G(d,p) and Def2-TZVP are commonly employed. The Def2-TZVP basis set, for instance, has been found to produce lower energies in calculations for dimethoxybenzene derivatives, albeit at a higher computational cost compared to 6-311G(d,p). Validation of the chosen computational method is often achieved by comparing calculated parameters with experimental data where available, though for many novel compounds, theoretical predictions stand as valuable a priori information.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and stability. Through computational analysis, key electronic properties of this compound, such as the distribution of its frontier molecular orbitals and its electrostatic potential, can be determined.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For dimethoxybenzene derivatives, DFT calculations have been employed to analyze HOMO and LUMO energy levels.

Correlation of Energy Gap (Eg) with Molecular Stability and Reactivity

The energy gap (Eg) between the HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable.

The energy gap of dimethoxybenzene derivatives has been calculated using DFT to demonstrate their thermodynamic stability. This parameter is particularly valuable in the context of pharmaceutical applications where molecular stability is a key consideration.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other molecules. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

MEP analysis has been used to study the reactive sites of dimethoxybenzene derivatives, revealing which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. For instance, in related compounds, MEP maps have shown that carbonyl oxygen atoms often exhibit the most negative potential, while hydrogen atoms of hydroxyl or amine groups show the most positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized, chemically intuitive bonding, lone pair, and antibonding orbitals. For this compound, NBO analysis reveals significant delocalization of electron density, which is crucial for understanding its stability and reactivity.

Electron Localization Function (ELF) Mapping

The Electron Localization Function (ELF) provides a visual representation of the electron pair localization in a molecule, offering insights into the nature of chemical bonds and lone pairs. The ELF map is color-coded, with red typically indicating regions of high electron localization (covalent bonds, lone pairs) and blue representing areas of low electron density or delocalization.

For aromatic systems and molecules with heteroatoms like this compound, ELF mapping can clearly distinguish between the core electron shells and the valence shell. The valence shell is further divided into bonding and non-bonding regions. This visualization helps in understanding the spatial arrangement of electron pairs and identifying regions that are susceptible to electrophilic or nucleophilic attack. The distribution of localized electrons, as depicted by ELF, is fundamental to the molecule's geometric structure and its reactivity patterns.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational tool that provides information about the distribution of molecular orbitals at different energy levels. The DOS spectrum plots the number of available electronic states at each energy level. A key feature of the DOS analysis is the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the chemical reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. DOS analysis for compounds with similar functional groups has shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. For instance, the introduction of certain substituents can lead to a more localized distribution of HOMO and LUMO orbitals, enhancing charge transfer capabilities.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the HOMO and LUMO.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These descriptors are invaluable for predicting the chemical behavior of this compound in various chemical reactions.

Table 1: Representative Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Computational Prediction and Simulation of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict and simulate spectroscopic parameters with a high degree of accuracy. For this compound, these predictions are essential for interpreting experimental spectra and confirming the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using methods like B3LYP with a suitable basis set, can be compared with experimental FT-IR and Raman spectra. While a direct comparison may show discrepancies due to the harmonic approximation in calculations and the anharmonic nature of real vibrations, scaling the calculated frequencies often leads to excellent agreement with experimental data. This allows for the precise assignment of vibrational modes to specific functional groups and motions within the molecule.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These predicted values are instrumental in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in this compound, aiding in its structural elucidation.

Studies of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of how molecules interact with their neighbors.

By generating a 3D Hirshfeld surface and corresponding 2D fingerprint plots, the types and relative contributions of different intermolecular contacts can be determined. For molecules containing hydrogen bond donors and acceptors, such as the N-H and S=O groups in this compound, Hirshfeld analysis can highlight the significance of hydrogen bonding in the crystal packing. Other interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, also play a crucial role in stabilizing the crystal structure. This analysis is vital for understanding the supramolecular assembly and the physical properties of the solid state of the compound.

Applications in Advanced Organic Synthesis and Materials Science

N-(2,5-dimethoxyphenyl)methanesulfonamide as a Key Precursor in Complex Organic Molecule Synthesis

This compound and its structural analogs serve as crucial intermediates in the synthesis of complex, biologically active molecules. The inherent reactivity and structural features of the N-(2,5-dimethoxyphenyl) moiety make it a valuable building block for constructing more elaborate chemical entities. A notable application is in the synthesis of β-3-adrenergic receptor agonists, which are compounds investigated for their potential therapeutic effects on metabolic and physiological processes, such as lipolysis and thermogenesis. nih.gov

The synthesis process often involves the reaction of 2,5-dimethoxybenzenamine with a suitable sulfonyl chloride. nih.gov For instance, the reaction with 4-nitrobenzene-1-sulfonyl chloride in the presence of pyridine (B92270) yields N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, a direct precursor for certain β-3 adrenergic receptor agonists. nih.gov This highlights the role of the 2,5-dimethoxyphenylamine core as a foundational element that can be readily functionalized with various sulfonyl groups to generate a library of compounds for further development. The methanesulfonamide (B31651) derivative follows a similar synthetic logic, positioning it as a versatile precursor for targeted therapeutic agents.

The utility of these precursors is rooted in their stable, yet reactive, nature, allowing for controlled, stepwise additions of other chemical functionalities to build molecular complexity. This strategic approach is fundamental in medicinal chemistry and drug discovery, where the core structure provided by compounds like this compound is systematically modified to optimize biological activity and pharmacokinetic properties.

Role in Facilitating the Formation of Specific Chemical Structures

Crystallographic studies of analogous compounds reveal that the molecule is typically bent at the sulfur atom, with a distinct C—SO2—NH—C torsion angle. nih.govnih.gov The two aromatic rings are tilted relative to each other, with the dihedral angle being influenced by the substitution pattern on the rings. nih.gov For example, in the related N-(2,5-dimethylphenyl)benzenesulfonamide, this angle is approximately 40.4°. nih.govnih.gov These conformational features can create specific steric environments that influence the regioselectivity and stereoselectivity of further synthetic transformations.

Furthermore, the methanesulfonamide group itself can act as a facilitator in certain chemical reactions. In processes like the Sharpless asymmetric dihydroxylation, methanesulfonamide is used as an additive to accelerate the rate-limiting hydrolysis of an intermediate osmate ester, thereby improving reaction efficiency. researchgate.net It can function as a general acid catalyst, protonating the intermediate to facilitate its conversion to the final diol product. researchgate.net This dual role—providing structural direction and potentially participating in the reaction mechanism—makes the methanesulfonamide moiety a valuable component in synthetic chemistry.

Table 1: Selected Crystallographic Data for Structurally Related Arylsulfonamides

| Compound Name | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 | 40.4 | nih.gov |

| 4-methyl-N-(phenyl)benzenesulfonamide | -51.6 | 68.4 | nih.gov |

| N-(4-chlorophenyl)-2,5-dimethoxy-benzenesulfonamide | -57.8 / -59.6 | 82.7 / 80.8 | derpharmachemica.com |

Investigation as a Chemical Probe in Biochemical Assays for Molecular Interaction Studies

While this compound itself may not be the final active agent, its role as a key precursor in the synthesis of biologically active molecules makes it integral to the development of chemical probes for studying molecular interactions. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, such as a receptor or enzyme, thereby allowing researchers to investigate the target's function.

The synthesis of β-3-adrenergic receptor agonists from N-(2,5-dimethoxyphenyl) precursors is a prime example. nih.gov These resulting agonist molecules can be used in biochemical assays to probe the structure and function of the β-3-adrenergic receptor. By studying how these synthetic agonists bind to the receptor and trigger downstream signaling, scientists can elucidate the mechanisms of receptor activation and its physiological effects. nih.gov The systematic modification of the precursor allows for the creation of a range of probes with varying affinities and efficacies, providing a deeper understanding of the receptor's ligand-binding pocket and the specific molecular interactions required for a biological response.

Theoretical Considerations for Chemical Interactions with Biological Targets

From a molecular recognition perspective, the structure of this compound possesses key features that could enable it to act as an enzyme inhibitor. The sulfonamide functional group is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably metalloenzymes. The mechanism of inhibition is often driven by a combination of specific, directed interactions between the inhibitor and amino acid residues within the enzyme's binding pocket.

The potential interactions can be categorized as follows:

Hydrogen Bonding: The nitrogen atom of the sulfonamide group can act as a hydrogen bond donor, while the two sulfonyl oxygen atoms can act as hydrogen bond acceptors. mdpi.com These groups can form strong hydrogen bonds with polar residues (e.g., serine, threonine, histidine) in an enzyme's active site, anchoring the molecule in a specific orientation.

Hydrophobic and van der Waals Interactions: The 2,5-dimethoxyphenyl ring provides a large, hydrophobic surface that can engage in favorable interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine.

Pi-Stacking Interactions: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

Depending on where it binds, the inhibition could be competitive, where it competes with the natural substrate for the active site, or non-competitive, where it binds to an allosteric site to induce a conformational change that inactivates the enzyme. libretexts.orgnih.gov Molecular docking studies on similar sulfonamide-containing compounds have shown that they can effectively bind to enzyme active sites, such as that of the COVID-19 main protease or DNA gyrase, through a network of these interactions, thereby inhibiting enzyme activity. mdpi.com

Table 2: Potential Molecular Interactions for Enzyme Recognition

| Interacting Group of Inhibitor | Type of Interaction | Potential Enzyme Residue Partner |

|---|---|---|

| Sulfonamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Sulfonyl O=S=O | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Dimethoxyphenyl Ring | Hydrophobic / van der Waals | Leucine, Isoleucine, Alanine |

| Phenyl Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Direct chemical interaction of a molecule like this compound, or more potently, its derivatives, with a biological target can lead to the modulation of intracellular signaling pathways. mdpi.com Cellular signaling is a complex network of biochemical reactions that control cell functions, and disrupting a key node in this network can have significant downstream effects. nih.govnih.gov

If the molecule inhibits a protein kinase, for example, it could disrupt phosphorylation cascades that are critical for cell growth, differentiation, and survival. researchgate.net Many critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are regulated by a series of kinases and are common targets for therapeutic intervention. researchgate.net

In the context of its use as a precursor for β-3-adrenergic receptor agonists, the resulting molecules are designed to directly interact with and activate a G-protein coupled receptor (GPCR). nih.gov Activation of this receptor initiates a signaling cascade, typically involving the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses associated with β-3 adrenergic stimulation. nih.gov By binding to the receptor, these molecules directly modulate this signaling pathway, demonstrating a clear mechanism of action through direct chemical interaction.

Potential as a Component in Functional Materials Development

The specific intermolecular interactions and crystal packing behavior of this compound and its analogs suggest their potential for use in the development of functional materials. The field of crystal engineering leverages non-covalent interactions to design and synthesize solid-state structures with desired properties.

Studies on the crystal structures of similar sulfonamides have shown that molecules are often linked through a network of robust intermolecular interactions. derpharmachemica.com These include:

N-H···O Hydrogen Bonds: These are strong, directional interactions that often lead to the formation of well-defined supramolecular synthons, such as dimers or chains. nih.gov

C-H···O and C-H···π Interactions: These weaker hydrogen bonds provide additional stability and help guide the assembly of molecules into more complex two-dimensional (2D) or three-dimensional (3D) architectures. derpharmachemica.com

π···π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. derpharmachemica.com

The combination of these interactions can lead to the self-assembly of molecules into ordered supramolecular structures, such as 1D zig-zag chains or 2D sheets. derpharmachemica.com By modifying the substituents on the aromatic rings, it may be possible to tune these intermolecular forces to control the resulting architecture. This bottom-up approach could be used to create functional organic materials with tailored optical, electronic, or mechanical properties for applications in fields like nonlinear optics or organic electronics.

Table 3: Intermolecular Interactions and Resulting Supramolecular Structures

| Type of Interaction | Role in Assembly | Resulting Architecture | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bonds | Forms strong, directional links between molecules | Dimers, 1D Chains | nih.govderpharmachemica.com |

| C-H···O Interactions | Provides additional stability and dimensionality | 2D Sheets, 3D Networks | derpharmachemica.com |

| C-H···π Interactions | Connects aromatic rings to aliphatic C-H groups | Stabilizes packing | derpharmachemica.com |

| π···π Stacking | Orients aromatic rings in parallel | Contributes to lattice energy | derpharmachemica.com |

Catalytic Applications of Sulfonamide Derivatives

The sulfonamide functional group, characterized by a sulfonyl group attached to an amine, is a versatile component in the field of catalysis. wikipedia.org While research on the specific catalytic activities of this compound is not extensively detailed in publicly available literature, the broader class of sulfonamide derivatives has been utilized in various catalytic systems. Their utility stems from the electronic properties of the sulfonamide moiety and its ability to coordinate with metal centers or participate in hydrogen bonding.

Transition metals such as palladium, rhodium, ruthenium, iron, nickel, and copper are often employed to catalyze reactions involving sulfonamides, facilitating the formation of crucial C-N bonds. frontiersrj.com For instance, copper-catalyzed N-arylation of benzenesulfonamide (B165840) using boronic acid has been reported to produce high yields. frontiersrj.com Rhodium (II) has been shown to catalyze the oxidative coupling of sulfonamides and aldehydes to generate N-sulfonylcarboxamides in a single step. frontiersrj.com

Furthermore, certain sulfonamide derivatives, particularly disulfonimides, which contain two sulfonyl groups attached to a single amine, are used as catalysts in enantioselective synthesis. wikipedia.org Methanesulfonamide, a structurally related and simpler compound, has been identified as a general acid catalyst that protonates intermediate osmate esters during the hydrolysis step in Sharpless asymmetric dihydroxylation reactions, particularly with conjugated aromatic olefins. researchgate.netorganic-chemistry.org It can also function as a cosolvent, aiding the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase in reactions involving long-chain olefins. organic-chemistry.org This dual role highlights the potential for sulfonamides to influence reaction environments and facilitate key mechanistic steps. The development of photocatalytic approaches has also enabled sulfonamides to be converted into sulfonyl radical intermediates, which can then be used in further synthetic transformations. nih.gov

Corrosion Inhibition Studies Involving Sulfonamide Adsorption and Film Formation

The effectiveness of sulfonamides as corrosion inhibitors is rooted in their molecular structure. These compounds typically contain heteroatoms such as nitrogen, oxygen, and sulfur, which have high electron density, as well as aromatic rings. nih.govresearchgate.net These features allow the molecule to interact with the metal surface in several ways:

Physical Adsorption: Involving electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemical Adsorption (Chemisorption): Involving the sharing of electrons between the heteroatoms or π-electrons of the aromatic rings and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate or covalent bonds. nih.gov

This adsorption creates a film on the metal surface. As the concentration of the sulfonamide inhibitor increases, the surface coverage improves, leading to a more complete protective layer and enhanced inhibition efficiency. mdpi.comsemanticscholar.org The structure of this compound, containing oxygen, nitrogen, and sulfur atoms, along with two phenyl rings, provides multiple active centers for adsorption onto a metal surface, suggesting its potential as a corrosion inhibitor.

Studies on various sulfonamide compounds have demonstrated their ability to form these protective films. Density Functional Theory (DFT) has been used to study compounds like sulfacetamide, sulfamerazine, sulfapyridine, and sulfathiazole, showing that they uniformly adsorb onto iron surfaces, effectively blocking active sites. nih.govacs.org The interaction energies of these molecules with an iron surface indicate a strong adsorption process. nih.gov

| Sulfonamide Compound | Interaction Energy on Fe(100) Surface (eV/molecule) |

|---|---|

| Sulfacetamide (SFC) | -4.680 |

| Sulfamerazine (SFM) | -4.762 |

| Sulfapyridine (SFP) | -4.840 |

This table presents theoretical interaction energies for different sulfonamide derivatives on an iron surface, as calculated in a study using Density Functional Theory. acs.org A more negative value indicates stronger adsorption. Data is illustrative of the properties of the sulfonamide class.

The adsorption of these inhibitors often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. sciencegate.app The formation of this dense barrier film effectively displaces water molecules from the surface, preventing the electrochemical processes that lead to corrosion. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via sulfonylation of 2,5-dimethoxyaniline using methanesulfonyl chloride in dry DMF with sodium hydride as a base. Key steps include maintaining anhydrous conditions and stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride). Post-synthesis purification via recrystallization (e.g., ethanol or hexane-dichloromethane mixtures) enhances purity. Yield optimization may involve adjusting reaction temperature (room temperature vs. reflux) and catalyst selection (e.g., pyridine for acid scavenging) .

Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals orthorhombic symmetry (space group Pbca) with unit cell parameters a = 14.532 Å, b = 12.375 Å, c = 17.311 Å. Critical features include coplanarity of methoxy groups with the aromatic ring and intramolecular N–H⋯O hydrogen bonds stabilizing the conformation. Dihedral angles between aromatic rings (e.g., 67.16°) and intermolecular C–H⋯O interactions further contribute to packing stability .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm).

- FT-IR : Sulfonamide S=O stretches (~1350 cm) and N–H bending (~1550 cm).

- UV-Vis : π→π* transitions in the aromatic system (e.g., λmax ~270–300 nm). Computational methods (DFT) can correlate experimental spectra with molecular orbital transitions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates equilibrium geometry, HOMO-LUMO gaps (e.g., ~5.2 eV), and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine predictions for biological interactions. Compare computed UV-Vis spectra with experimental data to validate transitions involving π→π* (HOMO→LUMO) and n→π* (non-bonding sulfonamide orbitals) .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S–N vs. C–O) may arise from crystal packing forces (e.g., hydrogen bonding) absent in gas-phase DFT models. Use periodic boundary conditions (PBC-DFT) or molecular dynamics (MD) simulations incorporating solvent/solid-state effects. Validate with high-resolution SC-XRD (R factor <0.05) and neutron diffraction for H-atom positioning .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound in cancer research?

- Methodological Answer : Synthesize analogs via substituent variation (e.g., halogenation, trifluoromethylation) and assess cytotoxicity against cancer cell lines (e.g., SKBR3, SKOV3). Use IC50 assays and molecular docking to correlate activity with electronic (HOMO energy) or steric (substituent bulk) parameters. For example, trifluoromethyl derivatives (A4-A6) show enhanced antiproliferative effects due to increased lipophilicity and metabolic stability .

Q. What experimental and computational approaches analyze intermolecular interactions in co-crystals or polymorphs?

- Methodological Answer : SC-XRD identifies hydrogen-bonding motifs (e.g., N–H⋯O, C–H⋯O) and π-stacking distances. Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts). Pair Distribution Function (PDF) analysis or solid-state NMR complements diffraction data. For polymorphs, DSC/TGA assesses thermal stability, while lattice energy calculations (e.g., PIXEL method) rank relative stabilities .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., MTT vs. SRB viability assays) and cell line sources (e.g., ATCC-authenticated SKOV3). Validate potency via dose-response curves (≥3 replicates). Cross-check with structural analogs to isolate substituent-specific effects. Use cheminformatics tools (e.g., PCA) to cluster bioactivity data and identify outliers .

Q. What validation steps ensure reproducibility of synthetic protocols for this compound?

- Methodological Answer : Document reaction parameters (e.g., solvent purity, inert atmosphere, exact stoichiometry). Characterize intermediates (e.g., nitro-reduction to amine) via LC-MS or TLC. Publish crystallographic data (CCDC deposition) and raw spectral files. Independent replication by a third-party lab is recommended .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.